molecular formula C14H11Cl2N3 B5514533 2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile

2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B5514533
M. Wt: 292.2 g/mol
InChI Key: JFJUMVBNORIYGA-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to an amino group, and a pyridine ring substituted with dimethyl and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 3,4-dichloroaniline with 4,6-dimethyl-2-chloronicotinonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs), which are involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dichlorophenyl)amino]-2-methylquinoline-6-ol: Another compound with similar structural features and biological activities.

Properties

IUPAC Name

2-(3,4-dichloroanilino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3/c1-8-5-9(2)18-14(11(8)7-17)19-10-3-4-12(15)13(16)6-10/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJUMVBNORIYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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